N-(3-aminocyclobutyl)acetamide hydrochloride
Overview
Description
N-(3-aminocyclobutyl)acetamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol . It is a solid substance that is typically stored at room temperature. This compound is known for its unique structure, which includes a cyclobutyl ring substituted with an amino group and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminocyclobutyl)acetamide hydrochloride typically involves the reaction of 3-aminocyclobutanone with acetic anhydride in the presence of a suitable base to form the acetamide derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminocyclobutyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary amines .
Scientific Research Applications
N-(3-aminocyclobutyl)acetamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-aminocyclobutyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The acetamide group may also participate in binding interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminocyclopentyl)acetamide hydrochloride
- N-(3-aminocyclohexyl)acetamide hydrochloride
- N-(3-aminocyclopropyl)acetamide hydrochloride
Uniqueness
N-(3-aminocyclobutyl)acetamide hydrochloride is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds with different ring sizes, such as cyclopentyl or cyclohexyl derivatives .
Properties
IUPAC Name |
N-(3-aminocyclobutyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4(9)8-6-2-5(7)3-6;/h5-6H,2-3,7H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXWHRFHUAURSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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